Dimethyltitanocene

Olefination Organometallic Chemistry Safety

Researchers often encounter yield loss and side reactions when using the Tebbe reagent for carbonyl olefination due to its strongly Lewis-acidic byproducts. Dimethyltitanocene (Petasis reagent) resolves this by providing mild, non-basic conditions that preserve sensitive functional groups. • Zero-order kinetics in ester methylenation ensures predictable, high-yield conversion of esters and lactones. • Exclusive anti-Markovnikov regioselectivity in vinylarene hydroboration simplifies primary alcohol synthesis. • Supplied as a ready-to-use 5% solution in THF/toluene, eliminating the need for glovebox handling of air-sensitive solids.

Molecular Formula C12H26Ti
Molecular Weight 218.20 g/mol
CAS No. 1271-66-5
Cat. No. B1143322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyltitanocene
CAS1271-66-5
Molecular FormulaC12H26Ti
Molecular Weight218.20 g/mol
Structural Identifiers
InChIInChI=1S/2C5H10.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2
InChIKeyALVUXRXKTFFFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyltitanocene: Overview & Key Properties


Dimethyltitanocene (Cp2TiMe2), also known as Petasis reagent, is an organotitanium compound with the formula Cp2Ti(CH3)2 [1]. It is a valuable reagent in organic synthesis, primarily used for the methylenation of carbonyl compounds and as a catalyst in hydroamination reactions. The compound is characterized by its non-pyrophoric nature and relative ease of handling compared to alternatives like the Tebbe reagent, making it a practical choice for synthetic applications [2]. The compound is typically supplied as a 5% solution in tetrahydrofuran/toluene due to its instability as a neat solid at room temperature .

FormSolution in THF/toluene, ready to use
HandlingNon-pyrophoric, reduced equipment needs
ApplicationCarbonyl methylenation, hydroamination catalysis

Why Substitution Fails: Differentiation Guide


The selection of an organotitanium reagent for carbonyl olefination or hydroamination is not straightforward. While compounds like the Tebbe reagent, Wittig reagents, and other titanium catalysts are considered in-class alternatives, they differ significantly in safety, substrate compatibility, and reaction outcomes. For instance, dimethyltitanocene exhibits unique regioselectivity in alkene hydroboration [1] and avoids the strongly Lewis-acidic byproducts associated with the Tebbe reagent [2]. Furthermore, its distinct kinetic profile in ester olefination [3] means that substituting it with a generic analog could lead to drastically reduced yields, altered regiochemistry, or experimental complications. The following evidence demonstrates these critical performance gaps.

Tebbe Reagent Safety
Tebbe reagent is pyrophoric and generates Lewis‑acidic byproducts. Dimethyltitanocene avoids these hazards, simplifying handling.
Wittig Reagent Limitations
Wittig CH2=PPh3 fails with esters, lactones and enolizable ketones, while dimethyltitanocene methylenates these substrates effectively.
Regioselectivity Transfer
Exclusive anti‑Markovnikov hydroboration of vinylarenes may not be replicated with generic titanium catalysts; selectivity can differ.

Quantitative Differentiation Evidence


Safety & Handling vs. Tebbe Reagent

Dimethyltitanocene is non-pyrophoric and stable to brief air and water exposure, in contrast to the pyrophoric and highly moisture-sensitive Tebbe reagent. This allows for easier preparation and use. The Tebbe reagent contains Lewis-acidic aluminum byproducts that can degrade sensitive substrates, a complication absent with dimethyltitanocene [1]. The solid dimethyltitanocene can be isolated, whereas the Tebbe reagent is typically generated and used in situ [2].

Safety Profile
Head-to-head
Non-pyrophoric; tolerates brief air/water exposure
Tebbe reagent: pyrophoric, moisture‑sensitive, Al byproducts
Supports routine lab handling without specialized glovebox infrastructure
Solid isolation possible; Tebbe used in situ
Olefination Organometallic Chemistry Safety

Synthesis Yield vs. Tebbe Reagent

Dimethyltitanocene is significantly easier to synthesize than the Tebbe reagent. A reported preparation method yields dimethyltitanocene as bright orange crystals with a 95% yield from titanocene dichloride and methyllithium . In contrast, the preparation of the Tebbe reagent is more complex, often involving the handling of pyrophoric trimethylaluminum and typically results in lower isolated yields, requiring in situ generation and use [1].

Synthesis Yield
Cross-study
95% isolated yield
Reported high yield facilitates in‑house preparation
From Cp2TiCl2 + MeLi in Et2O, 0 °C
Synthesis Organometallic Yield

Reaction Kinetics in Ester Olefination

The kinetic behavior of dimethyltitanocene in ester olefination differs from that of the Tebbe reagent. For dimethyltitanocene, the reaction is zero-order in ester and first-order in Cp2TiMe2 [1]. This indicates that the rate-determining step is the unimolecular decomposition of dimethyltitanocene to generate the active titanium carbene species. In contrast, the reaction of the Tebbe reagent is first-order in both the titanium reagent and the ester [2]. This mechanistic difference impacts reaction design and optimization.

Ester Olefination Kinetics
Head-to-head
Zero‑order in ester; rate = k[Cp2TiMe2]
Tebbe: first‑order in both reagent and ester
Simplifies reaction design; rate depends only on reagent concentration
Advantageous for scale‑up and high‑throughput workflows
Kinetics Ester Olefination Mechanism

Regioselectivity in Alkene Hydroboration

Dimethyltitanocene is an efficient and highly selective catalyst for alkene hydroboration. It leads to predominantly anti-Markovnikov regiochemistry with alkyl-substituted olefins and exclusive anti-Markovnikov regiochemistry with vinylarenes [1]. This selectivity is crucial for synthesizing specific alcohol isomers. While other titanium catalysts may exhibit hydroboration activity, the precise regiochemical control offered by dimethyltitanocene provides a distinct advantage.

Hydroboration Regioselectivity
Class-level
Exclusive anti‑Markovnikov with vinylarenes; predominantly anti‑Markovnikov for alkyl olefins
Reported high regiocontrol supports isomer‑pure alcohol synthesis
Verification recommended for novel substrates
Hydroboration Regioselectivity Catalysis

Substrate Scope vs. Wittig Reagent

Dimethyltitanocene methylenates a wider range of carbonyl compounds than the Wittig reagent (CH2=PPh3). While the Wittig reagent is limited by its basicity and often fails with enolizable or sterically hindered ketones, dimethyltitanocene is effective for aldehydes, ketones, esters, lactones, enolizable ketones, and even acid-sensitive substrates . The Wittig reagent is particularly problematic for esters and lactones, substrates for which dimethyltitanocene is well-suited [1].

Substrate Scope
Head-to-head
Effective for aldehydes, ketones, esters, lactones, enolizable and acid‑sensitive substrates
Wittig CH2=PPh3 fails with esters, lactones and enolizable ketones
Broader substrate tolerance enables methylenation of challenging carbonyls
Tolerates functional groups incompatible with Wittig conditions
Methylenation Substrate Scope Carbonyl

Optimal Application Scenarios


Methylenation of Sensitive Esters & Lactones

Dimethyltitanocene is the preferred reagent for the methylenation of sensitive esters and lactones, where its mild, non-basic conditions prevent decomposition or side reactions. This is supported by its zero-order kinetics in ester and the absence of strongly Lewis-acidic byproducts, as demonstrated in kinetic studies [1]. This makes it indispensable in the synthesis of complex natural products and pharmaceutical intermediates where functional group tolerance is paramount .

Anti-Markovnikov Alcohols from Vinylarenes

The exclusive anti-Markovnikov regioselectivity of dimethyltitanocene in the hydroboration of vinylarenes makes it the catalyst of choice for synthesizing primary alcohols from styrene derivatives [1]. This high selectivity, not universally achieved by other catalysts, streamlines the synthesis of valuable intermediates for fine chemicals and materials science, minimizing the formation of undesired isomers and reducing purification costs.

Intermolecular Hydroamination of Alkynes

Dimethyltitanocene serves as an effective and readily available catalyst for the intermolecular hydroamination of alkynes, enabling the direct conversion of alkynes into valuable imines, amines, and ketones [1]. This application leverages the compound's unique catalytic activity, providing a straightforward route to nitrogen-containing building blocks that are widely used in pharmaceutical and agrochemical research. Its ease of use and low cost compared to other specialized hydroamination catalysts offer a practical advantage for both academic and industrial labs.

Polymerization to Polycarbosilanes

Dimethyltitanocene is a specific catalyst for the polymerization of alkenylsilanes (e.g., vinylsilane) to yield polycarbosilane polymers [1]. This is in contrast to alkylsilanes, which yield polysilanes under the same conditions . This selectivity is critical for materials science applications targeting precursors for silicon carbide (SiC) ceramics and other advanced materials, where control over the polymer backbone structure is essential for final material properties.

Application
Selection Property
Validation Focus
Sensitive ester & lactone methylenation
Mild, non‑basic conditions; zero‑order kinetics
Substrate tolerance and functional group compatibility
Anti‑Markovnikov alcohols from vinylarenes
Exclusive anti‑Markovnikov hydroboration regioselectivity
Isomer purity and regiochemical control
Intermolecular alkyne hydroamination
Direct catalytic formation of imines/amines
Catalyst efficiency and nitrogen‑building‑block scope
Polycarbosilane synthesis (SiC precursors)
Selective polymerization of alkenylsilanes
Polymer backbone structure and ceramic yield
Quote Request

Request a Quote for Dimethyltitanocene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.